dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose
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Overview
Description
DTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose is a pyrimidine nucleotide-sugar.
Scientific Research Applications
Biosynthesis Pathways in Bacteria
dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose plays a role in the biosynthesis of unusual deoxyamino sugars in bacteria. These sugars are components of lipopolysaccharide O-antigens and glycoproteins. One study focused on the enzyme QdtB from Thermoanaerobacterium thermosaccharolyticum E207-71, a PLP-dependent aminotransferase, which catalyzes a key step in the production of dTDP-linked sugars (Thoden et al., 2009). Another study elaborated on the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose in the same organism, highlighting a pathway similar to that of dTDP-alpha-D-Fucp3NAc (dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose) biosynthesis in Aneurinibacillus thermoaerophilus (Pföstl et al., 2008).
Engineering of E. coli for Glycoside Synthesis
Research has been conducted on engineering Escherichia coli to produce various dTDP-sugars, including dTDP-4-amino-4,6-dideoxy-D-galactose and dTDP-3-amino-3,6-dideoxy-D-galactose, which are related to this compound. These sugars were then conjugated to flavonoids like quercetin and kaempferol, creating novel compounds with potential biological activities (Pandey et al., 2015).
Structural Analysis of Sugar-Modifying Enzymes
The molecular structure of enzymes involved in the biosynthesis of dTDP-linked sugars has been a subject of study. For example, the enzyme TylM1 from Streptomyces fradiae, involved in the dimethylation of d-mycaminose, a dideoxy sugar attached to the antibiotic tylosin, was analyzed (Carney & Holden, 2011). Another study investigated QdtC, an N-acetyltransferase critical in the biosynthesis of 3-Acetamido-3,6-dideoxy-alpha-D-glucose (Thoden et al., 2009).
Properties
Molecular Formula |
C17H29N3O14P2 |
---|---|
Molecular Weight |
561.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-5-amino-3,4-dihydroxy-6,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H29N3O14P2/c1-7-5-20(16(25)19-14(7)24)10-4-8(21)9(31-10)6-30-35(26,27)34-36(28,29)33-15-12(23)11(22)13(18)17(2,3)32-15/h5,8-13,15,21-23H,4,6,18H2,1-3H3,(H,26,27)(H,28,29)(H,19,24,25)/t8-,9+,10+,11-,12+,13-,15+/m0/s1 |
InChI Key |
AWPOZYVMSZJRAL-JPIQNSJLSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@@H]([C@@H](C(O3)(C)C)N)O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)(C)C)N)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)(C)C)N)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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